![molecular formula C17H16N2 B14162049 1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole CAS No. 4241-44-5](/img/structure/B14162049.png)
1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a fused pyridine and carbazole ring system, which imparts unique chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,2,3,4-tetrahydro-2,5-dimethyl-5H-pyrido[4,3-b]indole with toluene-p-sulphonyl azide yields the desired compound . The reaction conditions typically involve heating the reactants in a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Toluene, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms with altered electronic properties.
Applications De Recherche Scientifique
1,5-Dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1,5-Dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar indole nucleus and exhibit diverse biological activities.
Carbazole Derivatives: Compounds with a carbazole core structure also show significant biological and electronic properties.
Pyridine Derivatives: These compounds have a pyridine ring and are known for their wide range of applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
4241-44-5 |
|---|---|
Formule moléculaire |
C17H16N2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1,5-dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C17H16N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-6,9,19H,7-8H2,1-2H3 |
Clé InChI |
RPTKLLFNBLHSPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=C1CCN=C3C)C4=CC=CC=C4N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
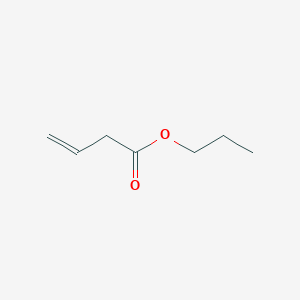
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
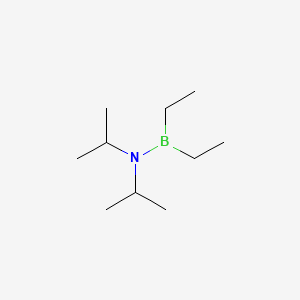
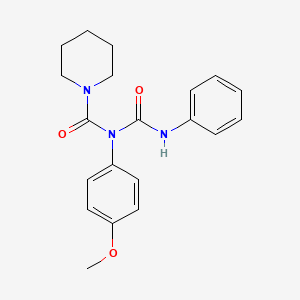
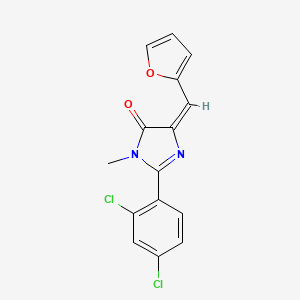
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14162014.png)
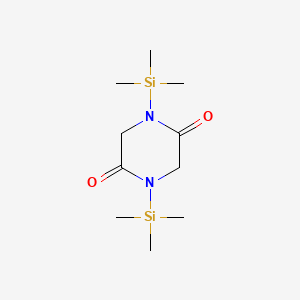
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)

